Allyl phenyl sulfone CAS number 16212-05-8 properties
Allyl phenyl sulfone CAS number 16212-05-8 properties
An In-depth Technical Guide to Allyl Phenyl Sulfone (CAS 16212-05-8)
Introduction
Allyl phenyl sulfone, identified by the CAS number 16212-05-8, is a versatile organic compound featuring an allyl group and a phenyl group attached to a sulfone functional group.[1] It typically appears as a colorless to pale yellow liquid.[1] This molecule serves as a significant building block in organic synthesis, primarily due to the reactivity conferred by the allyl group and the stability of the sulfone moiety.[1] Its utility extends to the synthesis of complex molecules, including intermediates for pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Chemical and Physical Properties
The physical and chemical properties of Allyl phenyl sulfone are summarized below. These characteristics are fundamental to its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 16212-05-8 | [2] |
| Molecular Formula | C₉H₁₀O₂S | [2][3] |
| Molecular Weight | 182.24 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110-113 °C at 0.5 mmHg | [2][3][5] |
| Density | 1.189 g/mL at 25 °C | [2][3][5] |
| Refractive Index (n20/D) | 1.548 | [2][3][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1][5] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of Allyl phenyl sulfone.
| Spectrum Type | Key Information | Reference |
| ¹H NMR | Proton NMR data is available for structural elucidation. | [6] |
| FTIR | The infrared spectrum provides information on functional groups present in the molecule. | [7] |
| Raman | Raman spectroscopy offers complementary vibrational information to FTIR. | [8] |
| Mass Spec | Mass spectrometry data confirms the molecular weight and fragmentation pattern. | [8] |
| ¹³C NMR | Carbon-13 NMR data is available for detailed structural analysis. | [6] |
Synthesis Protocols
Allyl phenyl sulfone can be synthesized through various methods. The most straightforward approach involves the reaction of an allyl halide with a benzenesulfinate salt.[5] Another common method is the dehydrative sulfination of allylic alcohols.[9][10]
Experimental Protocol 1: Synthesis from Allyl Bromide and Sodium Benzenesulfinate
This method is noted as a straightforward procedure that avoids the use of strong-smelling thiols.[5]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzenesulfinate in a suitable solvent such as ethanol.
-
Addition of Reactant: Add allyl bromide to the solution. The typical molar ratio is near equimolar, though slight excesses of either reactant may be used to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate) to remove inorganic salts.
-
Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. The crude product is then purified, usually by vacuum distillation, to yield pure Allyl phenyl sulfone.
Experimental Protocol 2: Reductive Desulfonylation of Allylic 1,2-hydroxy Phenyl Sulfones
This procedure details the preparation of the precursor hydroxy sulfones, which can be valuable intermediates.
Methodology:
-
Deprotonation: Dissolve Allyl phenyl sulfone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to make a 0.2 M solution. Cool the solution to -78 °C under a nitrogen atmosphere.[11]
-
Anion Formation: Add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise. The resulting yellow/orange solution is stirred for 45 minutes at -78 °C to form the α-sulfonyl carbanion.[11]
-
Aldehyde Addition: Add the desired aldehyde (1.5 equivalents) to the solution.[11]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 8 hours or until TLC indicates the consumption of the starting material.[11]
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like methyl tert-butyl ether (MTBE).[11]
-
Purification: Combine the organic extracts, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the crude allylic hydroxy sulfone, which can be further purified by flash chromatography.[11]
Reactivity and Chemical Profile
Allyl phenyl sulfone is a valuable synthetic intermediate due to its dual reactivity. The allyl group can participate in a wide range of reactions, while the sulfone group can activate adjacent positions.
-
Ambident Nucleophile: When deprotonated with a strong base like n-BuLi, Allyl phenyl sulfone forms a resonance-stabilized carbanion. This metalated derivative can act as an ambident nucleophile, reacting either at the α-carbon (adjacent to the sulfone) or the γ-carbon of the allyl system. This makes it equivalent to a 1,1-allylic dianion or a 1,1-allylic dipole.[5]
-
Michael Acceptor Precursor: The allyl group can be isomerized to a vinyl group under certain catalytic conditions, converting the molecule into phenyl vinyl sulfone.[5] Phenyl vinyl sulfone is a potent Michael acceptor, widely used in conjugate addition reactions.[12]
-
Cycloadditions: The double bond of the allyl group can participate in cycloaddition reactions.
-
Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, which is useful in multi-step syntheses where the sulfone is used as an activating or directing group.[11]
Applications in Research and Drug Development
The unique structural features of Allyl phenyl sulfone make it a valuable tool for medicinal chemists and drug development professionals.
-
Synthetic Intermediate: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its ability to act as a versatile nucleophile allows for the construction of carbon-carbon bonds, a fundamental process in building molecular scaffolds.[5]
-
Access to Complex Scaffolds: Phenyl sulfones, in general, are used in novel synthetic methodologies to create highly functionalized di- and trisubstituted cyclohexenes.[13][14] These carbocyclic structures are considered ideal scaffolds for polar substituents in biologically active molecules.[13]
-
Bioisostere for Drug Design: The sulfone group is a well-established functional group in medicinal chemistry, often used as a bioisostere for other groups to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.
-
Precursor to Bioactive Motifs: While Allyl phenyl sulfone itself may not be the final active pharmaceutical ingredient (API), it is a precursor to the vinyl sulfone motif. Vinyl sulfones are recognized as privileged structures in drug discovery, appearing in numerous drug candidates with applications as chemotherapeutics and neuroprotective agents.[12]
Safety Information
Appropriate safety precautions must be taken when handling Allyl phenyl sulfone.
| Hazard Type | Description | Precautionary Statements |
| Hazard Statements | H315: Causes skin irritation. | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Hazard Class | Eye Irritant 2, Skin Irritant 2, STOT SE 3 | Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. |
| Target Organs | Respiratory system | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Storage Class | 10: Combustible liquids | Store in a well-ventilated place. Keep container tightly closed. |
Data sourced from Sigma-Aldrich safety information.[2]
Conclusion
Allyl phenyl sulfone (CAS 16212-05-8) is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity as a nucleophilic building block, make it an important intermediate for constructing complex molecular architectures. Its role as a precursor to valuable carbocyclic scaffolds and bioactive motifs like vinyl sulfones underscores its potential in the drug discovery pipeline. Proper handling in accordance with its safety profile is essential for its effective and safe utilization in research and development.
References
- 1. CAS 16212-05-8: Allyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 2. Allyl phenyl sulfone 98 16212-05-8 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Allylphenyl sulfone (CAS 16212-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Allyl phenyl sulfone | 16212-05-8 [chemicalbook.com]
- 6. Allyl phenyl sulfone(16212-05-8) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
